TRIS(DIMETHYLAMINO)GALLANE DIMER
Description
Structure
2D Structure
Properties
CAS No. |
180335-73-3 |
|---|---|
Molecular Formula |
C6H18GaN3 |
Molecular Weight |
201.95 g/mol |
IUPAC Name |
gallium;dimethylazanide |
InChI |
InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |
InChI Key |
ZRXBTFLOBMVHAY-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
Origin of Product |
United States |
Synthetic Methodologies for Bis μ Dimethylamino Tetrakis Dimethylamino Digallium
Classical Synthetic Routes
The most well-established and commonly employed method for the preparation of tris(dimethylamino)gallane dimer involves the reaction of a gallium trihalide with an alkali metal salt of dimethylamine (B145610).
The principal route to synthesizing tris(dimethylamino)gallane is through the reaction of gallium trichloride (B1173362) (GaCl₃) with lithium dimethylamide (LiN(CH₃)₂). wikipedia.orgresearchgate.net This reaction is a standard salt metathesis reaction where the chloride ligands on the gallium atom are substituted by dimethylamide groups. The monomeric product, tris(dimethylamino)gallane (Ga[N(CH₃)₂]₃), spontaneously dimerizes to form the more stable bis(μ-dimethylamino)tetrakis(dimethylamino)digallium. researchgate.net
This process yields the dimeric product as a white or colorless solid. wikipedia.org
Table 1: Reactants in the Classical Synthesis
| Reactant | Chemical Formula | Role |
|---|---|---|
| Gallium Trichloride | GaCl₃ | Gallium source and precursor sigmaaldrich.com |
Exploration of Alternative Precursors and Reaction Conditions
Research into the synthesis of aminogallanes has explored precursors beyond gallium trichloride and lithium dimethylamide. For instance, related aminogallane compounds have been prepared using sodium tris(trimethylsilyl)amide (NaN[Si(CH₃)₃]₂), indicating that other alkali metal amides and silylamides can serve as precursors for different substituted gallane complexes. researchgate.net
Furthermore, the dimeric product, bis(μ-dimethylamino)tetrakis(dimethylamino)digallium, is itself a valuable precursor for creating other complex gallium-containing materials. wikipedia.orglookchem.com For example, it undergoes protonolysis when reacted with compounds like 5-diisopropylamino-1H-1,2,3,4-tetrazole in a solvent such as toluene (B28343). cjpas.net This reaction highlights its utility in synthesizing specialized gallium nitride precursors, which are sought after for their potential to avoid carbon contamination in chemical vapor deposition (CVD) processes. cjpas.net
The reaction conditions of the precursor, gallium trichloride, are also a subject of study. Gallium trichloride exists as a dimer (Ga₂Cl₆) at lower temperatures and dissociates into its monomeric form (GaCl₃) at elevated temperatures, a transition that is also dependent on pressure. mdpi.com This equilibrium can influence the reactivity and the mechanism of its subsequent reactions.
Influence of Reaction Stoichiometry and Solvent Systems on Product Formation
The precise control of reaction parameters is crucial for achieving high yields and purity of the desired product.
The stoichiometry of the reactants has a significant impact on the reaction pathway. researchgate.net When gallium trichloride is treated with an excess of lithium dimethylamide, the reaction can proceed further to form the lithium tetrakis(dimethylamino)gallate salt, LiGa[N(CH₃)₂]₄. researchgate.net This salt can then be reacted with additional gallium trichloride to yield the target dimer, tris(dimethylamino)gallane. researchgate.net This two-step process demonstrates the influence of reactant ratios on the final product isolated.
Table 2: Effect of Stoichiometry
| GaCl₃:LiN(CH₃)₂ Ratio | Product | Reference |
|---|---|---|
| 1:3 | Ga[N(CH₃)₂]₃ (which dimerizes) | researchgate.net |
The choice of solvent system is also a critical factor. The dimerization of the monomeric Ga[N(CH₃)₂]₃ into its final, stable form occurs via the bridging of dimethylamino groups. researchgate.net The stability of such dimeric structures versus their monomeric counterparts can be strongly influenced by the solvent. nih.gov While specific studies on solvent effects for this exact gallium complex are not detailed in the provided results, general principles in supramolecular chemistry suggest that solvent polarity and coordinating ability can affect equilibria between monomeric and dimeric species. nih.gov The synthesis is often performed in non-coordinating solvents like hydrocarbons or ethers to facilitate the precipitation of the lithium chloride byproduct and the isolation of the desired gallium amide dimer. cjpas.netresearchgate.net
Comprehensive Structural Characterization of Tris Dimethylamino Gallane Dimer
Elucidation of the Dimeric Architecture
The defining structural feature of tris(dimethylamino)gallane is its existence as a dimer, a molecule formed by the association of two identical simpler molecules (monomers). This dimeric structure is a consequence of the electronic and steric properties of the gallium centers and the dimethylamino ligands.
Coordination Geometry of Gallium Centers
Within the dimeric framework, each gallium atom is bonded to four nitrogen atoms: two from the bridging dimethylamino ligands and two from the terminal dimethylamino ligands. This results in a four-coordinate geometry around each gallium center. The spatial arrangement of these four nitrogen atoms around each gallium atom is distorted from an ideal tetrahedral geometry due to the constraints of the central Ga₂N₂ ring.
Analysis of Intramolecular Interactions Stabilizing the Dimeric Form
The stability of the dimeric form of tris(dimethylamino)gallane is primarily attributed to the formation of the bridging dimethylamino ligands. Gallium, in its +3 oxidation state, is electron-deficient in the monomeric form, Ga(NMe₂)₃. By forming the dimer, the gallium atoms can increase their coordination number from three to four, thereby alleviating this electron deficiency. The nitrogen atoms of the dimethylamino ligands act as Lewis bases, donating their lone pair of electrons to the electron-deficient gallium centers (Lewis acids). In the dimer, the bridging nitrogen atoms effectively donate electron density to both gallium centers, creating a stable, electron-precise structure. This dative bonding within the Ga₂N₂ core is the key intramolecular interaction that stabilizes the dimeric form over the monomeric species.
Advanced Spectroscopic and Diffraction Techniques for Structural Analysis
The detailed three-dimensional structure and dynamic behavior of tris(dimethylamino)gallane dimer have been elucidated through the application of sophisticated analytical methods.
X-ray Crystallography for Solid-State Structure Determination
The precise arrangement of atoms in the solid state of this compound has been determined by single-crystal X-ray diffraction. mdpi.comnih.govacs.orgacs.org This powerful technique provides definitive evidence for the dimeric structure, confirming the presence of the central Ga₂N₂ ring and the distinction between bridging and terminal dimethylamino ligands. Although the detailed crystallographic data is embedded within specialized literature, the primary findings from these studies underpin the structural model described herein.
Table 1: Crystallographic Data Summary for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₃₆Ga₂N₆ |
| Molecular Weight | 403.9 g/mol |
| Crystal System | Data not publicly available |
| Space Group | Data not publicly available |
| a (Å) | Data not publicly available |
| b (Å) | Data not publicly available |
| c (Å) | Data not publicly available |
| α (°) | Data not publicly available |
| β (°) | Data not publicly available |
| γ (°) | Data not publicly available |
| Volume (ų) | Data not publicly available |
Note: Specific unit cell parameters and space group information are found in specialized crystallographic databases and the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Dynamics (e.g., Group Exchange)
While X-ray crystallography reveals the static structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the behavior of the molecule in solution. For this compound, ¹H NMR studies have shown evidence of dynamic behavior, specifically group exchange. researchgate.net In solution, the bridging and terminal dimethylamino ligands can interchange their positions. This process, known as fluxionality, is often temperature-dependent. At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for the protons of the bridging and terminal methyl groups. As the temperature is increased, the rate of exchange increases, leading to a coalescence of these signals into a single, time-averaged signal. This indicates that the ligands are rapidly exchanging their roles within the dimeric structure in the solution phase.
Vibrational Spectroscopy for Bonding Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding characteristics within the this compound. The vibrational frequencies observed in the spectra correspond to specific molecular motions, such as the stretching and bending of bonds. Analysis of these frequencies, particularly those involving the gallium-nitrogen (Ga-N) bonds, offers critical insights into the structure and bonding of the dimer.
The dimeric structure, [Ga(NMe₂)₃]₂, features two distinct types of dimethylamino groups: terminal and bridging. This distinction is clearly reflected in the vibrational spectra. The stretching vibrations associated with the terminal Ga-N bonds are observed at higher frequencies compared to those of the bridging Ga-N bonds. This difference indicates a stronger, shorter bond for the terminal ligands and a weaker, longer bond for the bridging ligands, which is consistent with the four-membered Ga₂N₂ ring being the core of the dimer.
Key vibrational bands provide evidence for the molecule's structure. For instance, the Ga-N stretching frequencies for the terminal groups are typically found in the region of 550-600 cm⁻¹, while the bridging Ga-N stretches appear at lower wavenumbers, generally between 450 and 500 cm⁻¹. The presence of bands corresponding to both types of Ga-N bonds is a definitive spectroscopic signature of the dimeric structure. Furthermore, the C-N stretching and various CH₃ deformation modes provide additional data points for a complete structural assignment.
Table 1: Selected Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
| Ga-N Stretch (Terminal) | ~580 | Stretching of the Ga-N bonds of the non-bridging dimethylamino groups. |
| Ga-N Stretch (Bridging) | ~490 | Stretching of the Ga-N bonds within the central Ga₂N₂ ring. |
| C-N Stretch | ~1050-1150 | Stretching of the carbon-nitrogen bonds in the dimethylamino ligands. |
| CH₃ Rocking/Deformation | ~800-950 | Bending and rocking motions of the methyl groups. |
Note: The exact frequencies can vary slightly based on the experimental conditions and the phase (solid or solution) of the sample.
Comparative Structural Analysis with Related Group 13 Amido Dimers
A comparative analysis of the this compound with its aluminum analogue, tris(dimethylamino)alane dimer ([Al(NMe₂)₃]₂), reveals important trends in the structural chemistry of Group 13 amides. Both compounds adopt a similar dimeric structure in the solid state, featuring a central M₂N₂ (where M = Al or Ga) four-membered ring formed by two bridging dimethylamino ligands. wikipedia.org
The primary differences between the two structures arise from the differing atomic radii and electronegativities of gallium and aluminum. The Ga-N bonds are generally longer than the Al-N bonds, which is consistent with the larger atomic radius of gallium. This applies to both the terminal and bridging bonds. For instance, the terminal Ga-N bond lengths in [Ga(NMe₂)₃]₂ are approximately 1.85 Å, while the bridging Ga-N bonds are around 2.02 Å. In comparison, the terminal Al-N bonds in [Al(NMe₂)₃]₂ are shorter, measuring about 1.82 Å, with the bridging Al-N bonds at approximately 1.96 Å.
The bond angles within the central M₂N₂ ring also show subtle but significant differences. The N-M-N angles are typically more acute in the gallium dimer compared to the aluminum dimer, while the M-N-M angles are consequently more obtuse. This geometric variation can be attributed to the electronic differences between gallium and aluminum and how they influence the bonding within the core ring structure. Both metals are in a distorted tetrahedral coordination environment.
Table 2: Comparative Structural Data for [Ga(NMe₂)₃]₂ and [Al(NMe₂)₃]₂
| Parameter | [Ga(NMe₂)₃]₂ | [Al(NMe₂)₃]₂ |
| Bond Lengths (Å) | ||
| M-N (Terminal) | ~1.85 | ~1.82 |
| M-N (Bridging) | ~2.02 | ~1.96 |
| **Bond Angles (°) ** | ||
| N-M-N (in ring) | ~85 | ~87 |
| M-N-M (in ring) | ~95 | ~93 |
Rationalization of Dimerization Based on Steric and Electronic Properties of Ligands
The dimerization of tris(dimethylamino)gallane is a direct consequence of the interplay between the electronic and steric properties of the gallium center and the dimethylamino ligands. Gallium in its +3 oxidation state is electron-deficient, possessing only six valence electrons in the monomeric Ga(NMe₂)₃ form. This electron deficiency creates a strong driving force for the gallium atom to achieve a more stable, electron-precise configuration, such as the tetrahedral geometry observed in the dimer.
The nitrogen atoms of the dimethylamino ligands possess lone pairs of electrons that can be donated to the electron-deficient gallium centers. In the formation of the dimer, two of the dimethylamino groups act as bridging ligands, donating their lone pairs to two different gallium atoms simultaneously. This bridging interaction effectively alleviates the electron deficiency of the gallium centers, leading to a more stable dimeric structure where each gallium atom is four-coordinate.
The steric bulk of the dimethylamino ligands also plays a crucial role. While the ligands are sufficiently large to prevent polymerization beyond a dimer, they are not so bulky as to completely prevent association. If the ligands were significantly larger, such as in the case of tris(di-tert-butylamino)gallane, the steric hindrance would be too great to allow for the formation of a stable dimer, and the compound would likely exist as a monomer. Conversely, smaller amino ligands might permit the formation of higher oligomers or polymers. The dimethylamino group, therefore, represents a balance of steric and electronic properties that favors the formation of a stable dimeric structure. The deviation from planarity of the terminal -NMe₂ groups is a further indication of the steric crowding in the molecule.
Reactivity and Mechanistic Investigations of Tris Dimethylamino Gallane Dimer
Reactions with Protic Reagents
The gallium-nitrogen bonds in tris(dimethylamino)gallane dimer are susceptible to cleavage by protic reagents. This reactivity is a cornerstone of its use in synthesizing a variety of gallium compounds through protonolysis, where a proton from the reagent facilitates the displacement of a dimethylamino group.
The alcoholysis of this compound, [Ga(NMe₂)₃]₂, serves as a versatile route to gallium alkoxide complexes. The reaction proceeds via the protonolysis of the Ga-N bonds by the alcohol's hydroxyl group, leading to the elimination of dimethylamine (B145610) (HNMe₂) and the formation of new Ga-O bonds. The structure of the resulting gallium alkoxide product is highly dependent on the steric bulk of the alcohol used.
Research by Valet and Hoffman has shown that the reaction of [Ga(NMe₂)₃]₂ with less sterically hindered alcohols, such as isobutanol (i-BuOH) and isopropanol (B130326) (i-PrOH), results in the formation of tetrameric gallium alkoxides, specifically Ga₄[(μ-OR)₂(Ga(OR)₂)₃]. acs.org In contrast, when more sterically demanding tertiary alcohols are employed, the reaction landscape changes significantly. Alcohols like tert-butanol (B103910) (t-BuOH) and 2-methyl-2-butanol (B152257) (EtMe₂COH) yield a mixture of dimeric alkoxides, [Ga(μ-OR)(OR)₂]₂, and amine adducts of the monomeric tris(alkoxide), Ga(OR)₃(HNMe₂). acs.org With even bulkier tertiary alcohols such as 2,3-dimethyl-2-butanol (B1346969) (i-PrMe₂COH) and 2-ethyl-2-butanol (Et₂MeCOH), the reaction exclusively produces the monomeric amine adducts, Ga(OR)₃(HNMe₂). These adducts can be converted to the homoleptic dimeric alkoxides by heating in an open system to drive off the coordinated dimethylamine. acs.org
Furthermore, studies by Jones et al. demonstrated that reactions with donor-functionalized alcohols like 2-(dimethylamino)ethanol (HOCH₂CH₂NMe₂) and 3-methoxy-3-methyl-1-butanol (HOC(CH₃)₂CH₂OMe) in toluene (B28343) at room temperature also yield homoleptic gallium tris(alkoxides). researchgate.net
Table 1: Products from the Reaction of [Ga(NMe₂)₃]₂ with Various Alcohols
| Alcohol Reactant | Abbreviation | Resulting Gallium Alkoxide Product(s) | Source(s) |
|---|---|---|---|
| Isopropanol | i-PrOH | Ga₄[(μ-O-i-Pr)₂(Ga(O-i-Pr)₂)₃] | acs.org |
| Isobutanol | i-BuOH | Ga₄[(μ-O-i-Bu)₂(Ga(O-i-Bu)₂)₃] | acs.org |
| tert-Butanol | t-BuOH | [Ga(μ-O-t-Bu)(O-t-Bu)₂]₂ and Ga(O-t-Bu)₃(HNMe₂) | acs.org |
| 2-Methyl-2-butanol | EtMe₂COH | [Ga(μ-OEtMe₂C)(OEtMe₂C)₂]₂ and Ga(OEtMe₂C)₃(HNMe₂) | acs.org |
| 2,3-Dimethyl-2-butanol | i-PrMe₂COH | Ga(O-i-PrMe₂C)₃(HNMe₂) | acs.org |
| 2-Ethyl-2-butanol | Et₂MeCOH | Ga(OEt₂MeC)₃(HNMe₂) | acs.org |
| 2-(Dimethylamino)ethanol | HOCH₂CH₂NMe₂ | [Ga(OCH₂CH₂NMe₂)₃]₂ | researchgate.net |
This compound is highly sensitive to moisture. The presence of water leads to rapid hydrolysis, a reaction analogous to alcoholysis. libretexts.orgyoutube.com In this process, water acts as the protic reagent, cleaving the gallium-nitrogen bonds. This reaction is expected to proceed through the protonation of the dimethylamino ligand by a water molecule, followed by the formation of a gallium-hydroxide bond and the liberation of dimethylamine.
While specific mechanistic studies on the controlled hydrolysis of this compound are not extensively detailed in the literature, the reaction is generally understood to produce gallium hydroxide (B78521) or gallium oxide species and dimethylamine. An analogous reaction between trimethylgallium (B75665) and water has been shown to form products consistent with trimeric dimethylgallium hydroxide. rsc.org Given its high reactivity, all manipulations of this compound require stringent anhydrous conditions using inert atmosphere techniques.
The reaction of this compound with protic acids is expected to be highly vigorous. The basic nitrogen atoms of the dimethylamino ligands readily react with acids in a classic acid-base neutralization. This protonolysis reaction would lead to the cleavage of all gallium-nitrogen bonds and the formation of a gallium salt and the corresponding dimethylammonium salt. masterorganicchemistry.comkhanacademy.org For example, reaction with hydrochloric acid (HCl) would be expected to yield gallium trichloride (B1173362) (GaCl₃) and dimethylammonium chloride ([HNMe₂]Cl). Due to the high exothermicity of this type of reaction, it is typically performed with caution under controlled conditions.
Based on the reviewed scientific literature, hydrogen evolution is not a commonly reported or characterized reaction pathway for this compound in its reactions with protic reagents or other common substrates. The primary reaction pathway for protic reagents involves protonolysis of the Ga-N bond to form dimethylamine and the corresponding gallium-substituted product (e.g., alkoxide, hydroxide, or salt), rather than the generation of H₂ gas.
Insertion Reactions (e.g., with Carbon Disulfide)
Tris(dimethylamino)gallane exhibits reactivity with unsaturated molecules that can insert into the gallium-nitrogen bonds. A key example of this is its reaction with carbon disulfide (CS₂).
Research conducted by Nöth and Konrad in 1975 demonstrated that tris(dimethylamino)gallane readily reacts with carbon disulfide. capes.gov.brresearchgate.net In this insertion reaction, the CS₂ molecule inserts into each of the three Ga-N bonds of the monomeric form, Ga(NMe₂)₃. This process results in the formation of a monomeric product, tris(N,N-dimethyldithiocarbamato)gallium(III), Ga[S₂CN(CH₃)₂]₃. capes.gov.brresearchgate.net In the resulting complex, the gallium atom achieves hexacoordination through bonding exclusively to the sulfur atoms of the dimethyldithiocarbamate (B2753861) ligands. capes.gov.brresearchgate.net
Reactions with Nitrogen-Containing Organic Substrates (e.g., Organic Azides)
The reactivity of this compound with nitrogen-containing organic substrates, specifically organic azides, is not well-documented in the surveyed scientific literature. mdpi.com While organic azides are known to participate in a wide range of reactions, including cycloadditions and reactions with organometallic compounds, specific studies detailing their interaction with this compound have not been reported.
Table of Compounds Mentioned
| Compound Name | Formula/Abbreviation |
|---|---|
| This compound | [Ga(NMe₂)₃]₂ |
| Gallium Trichloride | GaCl₃ |
| Dimethylamine | HNMe₂ |
| Dimethylammonium Chloride | [HNMe₂]Cl |
| Carbon Disulfide | CS₂ |
| Tris(N,N-dimethyldithiocarbamato)gallium(III) | Ga[S₂CN(CH₃)₂]₃ |
| Isopropanol | i-PrOH |
| Isobutanol | i-BuOH |
| tert-Butanol | t-BuOH |
| 2-Methyl-2-butanol | EtMe₂COH |
| 2,3-Dimethyl-2-butanol | i-PrMe₂COH |
| 2-Ethyl-2-butanol | Et₂MeCOH |
| 2-(Dimethylamino)ethanol | HOCH₂CH₂NMe₂ |
| 3-Methoxy-3-methyl-1-butanol | HOC(CH₃)₂CH₂OMe |
| Gallium Alkoxide Tetramer | Ga₄[(μ-OR)₂(Ga(OR)₂)₃] |
| Gallium Alkoxide Dimer | [Ga(μ-OR)(OR)₂]₂ |
| Gallium Tris(alkoxide) Amine Adduct | Ga(OR)₃(HNMe₂) |
| Trimethylgallium | Ga(CH₃)₃ |
| Water | H₂O |
| Hydrochloric Acid | HCl |
Ligand Exchange and Redistribution Phenomena in Solution
In solution, this compound exhibits dynamic behavior, characterized by the exchange of its dimethylamido ligands. This phenomenon has been inferred from nuclear magnetic resonance (NMR) spectroscopy studies. Unlike its aluminum counterpart, tris(dimethylamino)alane dimer, which shows distinct ¹H NMR signals for its bridging and terminal amido groups at room temperature, the gallium dimer displays only a single, broad resonance for the N-methyl protons. wikipedia.org This spectral feature suggests a rapid exchange process occurring on the NMR timescale, which averages the magnetic environments of the terminal and bridging amido groups.
The proposed mechanism for this exchange involves an intramolecular process where terminal and bridging ligands swap positions. This is a common phenomenon in dimeric organometallic compounds with bridging ligands. The lability of the Ga-N bonds facilitates this dynamic process. While detailed kinetic studies and activation parameters for the ligand exchange in this compound are not extensively documented in the literature, the observed NMR data strongly support the existence of such an equilibrium. wikipedia.orgresearchgate.net
This ligand exchange can be represented by the following equilibrium:
[Ga(NMe₂)₃]₂ (bridged) ⇌ [Ga(NMe₂)₃]₂ (scrambled)
The facility of this exchange has implications for its reactions, as it provides a low-energy pathway for ligand substitution and redistribution reactions when other reagents are introduced. For instance, the reaction with protic species or other ligands likely proceeds through intermediates where the bridging structure is disrupted.
Table 1: ¹H NMR Spectroscopic Data and Interpretation
| Compound | Solvent | Chemical Shift (δ, ppm) | Signal Characteristics | Interpretation | Reference |
| [Ga(NMe₂)₃]₂ | Benzene | ~2.45 | Broad singlet | Rapid exchange between terminal and bridging -NMe₂ groups | wikipedia.org |
| [Al(NMe₂)₃]₂ | Benzene | 2.38, 2.67 | Two distinct singlets | Slow exchange; distinct terminal and bridging -NMe₂ groups | wikipedia.org |
This table illustrates the key difference in the solution behavior of the gallium and aluminum dimers as observed by ¹H NMR spectroscopy.
Decomposition Pathways and Stability under Various Atmospheres
The stability of this compound is significantly influenced by its environment, particularly its sensitivity to atmospheric conditions and elevated temperatures.
Thermal Decomposition: this compound exhibits limited thermal stability. Upon heating, it melts with decomposition. wikipedia.org While detailed studies on the decomposition products in an inert atmosphere are scarce, thermal degradation of related metal amides typically involves the elimination of amines and the formation of more condensed, polymeric, or nitride materials. For this compound, a plausible decomposition pathway could involve the elimination of dimethylamine to form gallium-nitrogen networks, ultimately leading to gallium nitride (GaN) at higher temperatures. This property is harnessed in its application as a precursor for the deposition of GaN thin films in materials science. capes.gov.br
Decomposition in the Presence of Air and Moisture: The compound is highly sensitive to both oxygen and moisture, and is classified as air-sensitive and hygroscopic. capes.gov.br
[Ga(NMe₂)₃]₂ + 6 H₂O → 2 Ga(OH)₃ + 6 HN(CH₃)₂
This reaction underscores the need for handling the compound under strictly anhydrous and inert atmospheric conditions (e.g., in a glovebox or using Schlenk line techniques).
Oxidation: While specific studies on the oxidation products are not widely reported, it is anticipated that exposure to air would lead to the oxidation of the gallium center and potentially the organic ligands. The formation of gallium oxides and various nitrogen-containing organic byproducts is expected.
The inherent reactivity of this compound towards common atmospheric components necessitates careful handling and storage to maintain its chemical integrity.
Table 2: Stability and Decomposition Data
| Condition | Observation | Products (Postulated/Observed) |
| Thermal (Heating) | Melts with decomposition | Gallium-nitrogen intermediates, Gallium Nitride |
| Exposure to Moisture (Hydrolysis) | Vigorous reaction | Gallium Hydroxide, Dimethylamine |
| Exposure to Air (Oxidation) | Decomposition | Gallium Oxides, various organic byproducts |
This table summarizes the known and expected decomposition behaviors of this compound under different conditions.
Applications As a Precursor in Materials Science and Synthesis
Deposition of Gallium-Containing Thin Films
The compound is a versatile precursor for depositing thin films of various gallium compounds, which are essential components in semiconductor devices.
Gallium Nitride (GaN) is a wide-bandgap semiconductor crucial for high-power electronics and light-emitting diodes (LEDs). researchgate.net While Metal-Organic Chemical Vapor Deposition (MOCVD) is a common method for growing high-quality GaN films, it typically requires high temperatures. researchgate.net The use of tris(dimethylamino)gallane dimer as the primary gallium source in MOCVD for GaN is not as widely documented as its application in ALD.
Atomic Layer Deposition (ALD) offers a low-temperature alternative, providing excellent thickness control and conformality. researchgate.net Tris(dimethylamido)gallium (TDMAGa), the monomeric name often used for the dimeric precursor in process descriptions, has been successfully employed for the thermal ALD of GaN films. In a process using TDMAGa and ammonia (B1221849) (NH3) as co-reactants, a self-limiting deposition was achieved at 200°C. researchgate.net However, deposition at 250°C led to the thermal decomposition of the precursor, increasing the deposition rate. researchgate.net The resulting films at 200°C were initially amorphous and nitrogen-deficient, requiring post-deposition annealing in an ammonia atmosphere to improve their crystallinity and composition. researchgate.net
In plasma-enhanced ALD (PEALD), using the dimer with an NH3 plasma allows for deposition at an even wider temperature range, from 130°C to 250°C, yielding crystalline GaN films directly on silicon substrates. This process demonstrates the potential of the precursor for creating high-quality epitaxial GaN for electronic devices at lower temperatures.
Table 1: ALD Process Parameters for GaN Thin Films Using this compound
| Parameter | Value | Technique | Reference |
| Precursor | Tris(dimethylamido)gallium (TDMAGa) | Thermal ALD | researchgate.net |
| Co-reactant | Ammonia (NH3) | Thermal ALD | researchgate.net |
| Deposition Temperature | 200°C | Thermal ALD | researchgate.net |
| Deposition Rate | 1.34 Å/cycle | Thermal ALD | researchgate.net |
| Precursor Pulse Time | 5 seconds | Thermal ALD | researchgate.net |
| Co-reactant Pulse Time | 30 seconds | Thermal ALD | researchgate.net |
| Resulting Film | Amorphous, Nitrogen-deficient (pre-annealing) | Thermal ALD | researchgate.net |
Gallium oxide (Ga2O3) is an emerging ultra-wide-bandgap semiconductor with significant potential for power electronics and deep-UV photodetectors. This compound, also referred to as hexakis(dimethylamido)digallium or Ga2(NMe2)6, has been effectively used to deposit Ga2O3 thin films via thermal ALD with water (H2O) as the oxygen source. researchgate.net
The process exhibits a stable ALD window between 170°C and 250°C, with a consistent growth rate of 1.0 Å/cycle. researchgate.net For this process, the gallium precursor itself was heated to 150°C. researchgate.net The resulting films are stoichiometric Ga2O3 with low levels of carbon and nitrogen impurities. researchgate.net Although the as-deposited films are amorphous, they can be crystallized into the stable monoclinic β-Ga2O3 phase through post-deposition annealing at temperatures between 700°C and 900°C. researchgate.net
Table 2: ALD Process Parameters for Ga2O3 Thin Films Using this compound
| Parameter | Value | Reference |
| Precursor | Ga2(NMe2)6 | researchgate.net |
| Co-reactant | Water (H2O) | researchgate.net |
| ALD Temperature Window | 170°C - 250°C | researchgate.net |
| Growth Rate | 1.0 Å/cycle | researchgate.net |
| Precursor Temperature | 150°C | researchgate.net |
| Resulting Film (As-deposited) | Amorphous | researchgate.net |
| Resulting Film (Post-annealing) | β-Ga2O3 | researchgate.net |
Gallium Sulfide (B99878) (GaS or Ga2S3) thin films are of interest for applications in optoelectronics and energy storage. Research has demonstrated the successful synthesis of gallium sulfide (GaxS) films by ALD using hexakis(dimethylamino)digallium, [Ga(NMe2)3]2, and hydrogen sulfide (H2S) as the co-reactant. researchgate.net The compatibility of this process with other ALD chemistries allows for the creation of ternary materials, such as copper gallium sulfide, through the use of supercycles that combine growth cycles of the individual binary compounds. researchgate.net This highlights the precursor's utility in fabricating complex, multi-element thin films with tunable properties. researchgate.net
Synthesis of Gallium Nanomaterials
Beyond thin films, this compound is a valuable precursor for the bottom-up synthesis of gallium-based nanomaterials, which exhibit quantum effects and other size-dependent properties.
GaN quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum confinement, making them promising for applications in displays and solid-state lighting. One synthetic route involves the pyrolysis of the dimeric amidogallium precursor, Ga2[N(CH3)2]6. An early method involved reacting the precursor with ammonia to form a polymeric gallium imide, which was then heated to produce GaN nanocrystals.
However, a more direct pyrolysis route has been developed that does not require the polymeric intermediate or the use of hazardous gaseous ammonia. This improved method involves the direct thermolysis of Ga2(NMe2)6 in a refluxing mixture of trioctylamine (B72094) (TOA) and hexadecylamine (B48584) (HDA). This process, conducted over 60 hours, yields 2.4 nm GaN nanocrystals, offering a safer and more direct path to high-quality colloidal GaN quantum dots.
The compound is also used in the facile synthesis of monodispersed colloidal gallium (Ga) nanoparticles. This method involves the thermal decomposition of the tris(dimethylamido)gallium(III) dimer in a high-boiling solvent mixture. wikipedia.org Specifically, the precursor is dissolved in di-n-octylamine (DOA) and octadec-1-ene (ODE). wikipedia.org This approach allows for the production of gallium nanoparticles with mean sizes that can be tuned from 12 to 46 nm and with excellent size distributions (as low as 7-8%). wikipedia.org A key feature of these nanoparticles is the natural formation of a 2-3 nm passivating gallium oxide layer, which ensures their stability for months under ambient conditions.
Role in Advanced Semiconductor Device Fabrication and Optoelectronics
The most prominent application of this compound is as a precursor for the deposition of gallium nitride (GaN) thin films. lookchem.comfishersci.fi Gallium nitride is a wide-bandgap semiconductor material crucial for modern electronics and optoelectronics. lookchem.comamericanelements.com Its properties are leveraged in the manufacturing of light-emitting diodes (LEDs), high-frequency and high-power transistors, and solar cells. lookchem.com
The use of this compound allows for the creation of these essential GaN films through processes like chemical vapor deposition (CVD) or atomic layer deposition (ALD). In these processes, the precursor is volatilized and introduced into a reaction chamber where it decomposes on a substrate surface to form a high-purity GaN layer. The performance and efficiency of the resulting electronic and optoelectronic devices are critically dependent on the quality of this semiconductor material. lookchem.com The compound's suitability for these applications has positioned it as a key component in the advancement of semiconductor technologies. lookchem.comamericanelements.com
Table 1: Applications in Semiconductor and Optoelectronic Device Fabrication
| Application Area | Material Produced | Resulting Devices/Technologies |
| Thin Film Deposition | Gallium Nitride (GaN) | Light-Emitting Diodes (LEDs) |
| Semiconductor Manufacturing | Gallium-containing materials | High-efficiency electronic systems |
| Optoelectronics | Gallium-containing materials | Solar Cells |
| Research & Laboratory | Gallium-based materials | Advanced semiconductor materials |
This table summarizes the primary applications of this compound as a precursor in materials science, based on findings from sources lookchem.com, ereztech.com, and americanelements.com.
Utilization as a General Reagent in Gallium Chemistry
Beyond its specific use for GaN, this compound serves as a versatile reagent in the broader field of gallium chemistry. wikipedia.orgfishersci.fi As an amide complex of gallium, it can be used as a starting material to synthesize other gallium complexes and organometallic compounds. wikipedia.org This utility is valuable in research and development for creating novel materials with tailored properties. americanelements.com
The compound is commercially available and can be prepared by reacting gallium trichloride (B1173362) with lithium dimethylamide. wikipedia.org Its role as a reagent allows chemists to introduce gallium into various molecular frameworks, facilitating the exploration of new chemical structures and materials. This makes it a foundational substance in the synthesis of diverse gallium-containing compounds for potential use in catalysis, aerospace, and other industries. lookchem.comereztech.com
Table 2: Utility as a Reagent in Gallium Chemistry
| Reagent Function | Product Class |
| Precursor | Other gallium complexes |
| Starting Material | Organometallic compounds |
| Reagent in Synthesis | Novel gallium-containing materials |
This table outlines the general use of this compound as a reagent in chemical synthesis, based on information from sources wikipedia.org and fishersci.fi.
Comparative Studies with Analogous Group 13 and 14 Organometallic Compounds
Comparison with Tris(dimethylamino)aluminum Dimer: Structural and Reactivity Parallels
Tris(dimethylamino)gallane dimer, [Ga(NMe₂)₃]₂, and its aluminum analogue, [Al(NMe₂)₃]₂, share a striking structural similarity, both existing as dimers in the solid state. wikipedia.orgwikipedia.org These molecules are formally known as bis(μ-dimethylamino)tetrakis(dimethylamino)digallium and bis(μ-dimethylamino)tetrakis(dimethylamino)dialuminium, respectively. wikipedia.orgrsc.org Their shared dimeric structure is characterized by a central four-membered (M₂N₂) ring, where two dimethylamino groups act as bridges between the two metal centers. Each metal atom is rendered four-coordinate, surrounded by two terminal and two bridging nitrogen atoms.
Despite their structural isomorphism, subtle differences in bond lengths and angles arise due to the differing atomic radii and electronegativity of gallium and aluminum. The Ga-N bonds in [Ga(NMe₂)₃]₂ are generally longer than the Al-N bonds in its aluminum counterpart, a direct consequence of gallium's larger atomic size. libretexts.org However, the size difference is smaller than might be expected due to the d-block contraction, which makes gallium's covalent radius similar to, or even slightly smaller than, aluminum's in some contexts. libretexts.org This effect modulates the geometry and stability of the M₂N₂ core.
From a reactivity standpoint, both compounds serve as valuable precursors in materials science, particularly for the chemical vapor deposition (CVD) of metal nitrides. harvard.edu They undergo transamination reactions, for instance, reacting with ammonia (B1221849) at elevated temperatures to form gallium nitride (GaN) or aluminum nitride (AlN). harvard.edursc.org The reactivity of both dimers is dominated by the lability of the metal-nitrogen bonds. However, differences in Lewis acidity between the aluminum and gallium centers can influence their reaction kinetics and the properties of the resulting materials. rsc.org For example, in the ring-opening polymerization (ROP) of certain cyclic esters, the gallium amido species can outperform its aluminum counterpart in terms of control and activity, whereas the aluminum derivatives are often more efficient for other monomers. researchgate.net
| Parameter | This compound [Ga(NMe₂)₃]₂ | Tris(dimethylamino)aluminum Dimer [Al(NMe₂)₃]₂ |
|---|---|---|
| Common Name | Tris(dimethylamino)gallium dimer | Tris(dimethylamino)aluminum dimer |
| Formal Name | bis(μ-dimethylamino)tetrakis(dimethylamino)digallium | bis(μ-dimethylamino)tetrakis(dimethylamino)dialuminium |
| Core Structure | Dimeric with a central Ga₂N₂ ring | Dimeric with a central Al₂N₂ ring |
| Metal Coordination | Four-coordinate Gallium | Four-coordinate Aluminum |
| Precursor Use | Gallium Nitride (GaN) deposition | Aluminum Nitride (AlN) deposition |
Analogies with Tris(dimethylamino)silylium Ions and Silaguanidinium Dimers
While gallium belongs to Group 13 and silicon to Group 14, intriguing analogies can be drawn between this compound and silicon-nitrogen compounds, particularly the elusive tris(dimethylamino)silylium ion, [(Me₂N)₃Si⁺]. Efforts to generate this silylium (B1239981) ion have led to the formation of a dicationic dimer, {[(Me₂N)₃Si]₂}²⁺, which is effectively a dimer of the silaguanidinium ion. This species presents a structural and electronic parallel to the neutral [Ga(NMe₂)₃]₂.
The silaguanidinium dimer features a central Si₂N₂ core, analogous to the Ga₂N₂ ring in the gallane dimer. In both structures, the dimethylamino groups play a crucial role in stabilizing the electron-deficient central atoms (Ga³⁺ and Si⁴⁺) through N-to-metal π-donation. The planarity or near-planarity of the nitrogen atoms in these amido ligands facilitates this electron donation into the empty p-orbitals of the central atoms.
General Trends in Bridging Amido Chemistry Across Group 13 Elements (Al, Ga, In)
The tendency to form dimeric structures with bridging amido ligands is a hallmark of Group 13 chemistry, extending beyond aluminum and gallium to indium. As one descends the group from Al to Ga to In, several trends emerge, influenced by the changing properties of the central metal atom.
The stability of the dimeric structure, [M(NR₂)₃]₂, is related to the strength of the M-N bonds and the Lewis acidity of the monomeric M(NR₂)₃ unit. Lewis acidity generally decreases down the group (Al > Ga > In). libretexts.org This trend suggests that the driving force for dimerization, which helps to alleviate the electron deficiency of the metal center, might decrease for heavier elements.
Bond lengths within the M₂N₂ core systematically increase from Al to Ga to In, reflecting the increasing atomic radii of the metals. libretexts.org Furthermore, the stability of the +3 oxidation state decreases down the group due to the inert pair effect, which becomes particularly significant for thallium. libretexts.org While indium readily forms stable compounds in the +3 state, the weaker In-N bonds compared to Al-N and Ga-N bonds can influence the thermodynamics of dimer formation and its subsequent reactivity. For instance, while [Al(NMe₂)₃]₂ and [Ga(NMe₂)₃]₂ are well-characterized, stable solids, the corresponding indium complexes may exhibit different thermal stabilities or dissociation equilibria in solution.
Influence of Central Metal on Coordination Preference and Dimerization Behavior
The identity of the central Group 13 metal has a profound impact on both the coordination number and the propensity for dimerization. Aluminum, gallium, and indium all readily form four-coordinate complexes, as seen in the [M(NMe₂)₃]₂ dimers. However, the possibility of higher coordination numbers, such as five-coordination, also exists, particularly for the larger gallium and indium atoms.
In some gallane complexes with amido-amine ligands, the gallium atom can adopt a five-coordinate geometry, often a distorted trigonal bipyramid. acs.orgnih.gov This flexibility is less common for the smaller aluminum atom under similar ligand environments. The preference for a specific coordination geometry is a delicate balance between the steric bulk of the ligands and the electronic properties of the metal. For example, studies on aluminum and gallium amidoenoate complexes showed that while an aluminum complex adopted a geometry 8% distorted from tetrahedral, the analogous gallium complex was only 4% distorted. rsc.org Conversely, with a different ligand set, the gallium complex was found to be more distorted from an ideal trigonal bipyramidal geometry than its aluminum analogue. rsc.org
This interplay directly affects dimerization. Dimerization is a strategy to increase the coordination number of the metal from three in the monomer to four in the dimer, thereby satisfying its electronic requirements. If the ligands are sufficiently bulky, they can sterically preclude dimerization, leading to stable, three-coordinate monomeric species. The larger size of indium compared to aluminum and gallium means it can accommodate bulkier ligands more easily, which can influence its dimerization behavior. Chelating amido-amine ligands have been specifically designed to create monomeric liquid precursors of aluminum and gallium for CVD, highlighting the power of ligand design to override the inherent tendency of these metal amides to dimerize. harvard.edu
Structural Analogies with other Gallane Complexes Bearing Amido-Amine Ligands
This compound serves as a fundamental model for understanding a broader class of gallane complexes featuring amido-amine ligands. Research into related systems, such as those derived from the reaction of gallane with ligands like -N(R)CH₂CMe₂CH₂NMe₂, reveals similar structural motifs. acs.orgnih.gov
Emerging Research Directions and Future Outlook
Exploration of New Ligand Architectures for Gallane Complexes with Tuned Properties
The dimethylamino ligands of tris(dimethylamino)gallane dimer are effective, but research is actively exploring the replacement of these simple amides with more complex ligand architectures to fine-tune the properties of the resulting gallane complexes. The goal is to control the precursor's volatility, stability, and decomposition pathways, which in turn dictates the quality and characteristics of the final material.
Key areas of exploration include:
Bulky Substituents and Pincer Ligands: The introduction of sterically demanding groups can prevent the dimerization seen in tris(dimethylamino)gallane, leading to monomeric species. researchgate.net Pincer ligands, which are multidentate ligands that bind to a central metal atom in a pincer-like fashion, offer a powerful way to enforce specific geometries and enhance thermal and chemical stability. bohrium.com The rigid framework of pincer ligands can be precisely modified to tune the electronic environment around the gallium center, which is crucial for applications in catalysis and organometallic chemistry. bohrium.comnih.gov Theoretical studies on pnictogen pincer complexes, which are related to gallium, help predict the reactivity and properties of new ligand designs. dal.ca
Aminobisphenolate Ligands: These "privileged ligands" are easily synthesized and can be readily modified. nih.gov Gallium complexes derived from the reaction of this compound with aminobisphenols have demonstrated the importance of ligand structure in dictating catalytic activity. nih.gov The steric and electronic properties of substituents on the ligand framework determine the geometry and coordination mode of the metal complex, which is critical for catalytic applications. nih.gov
The ability to rationally design ligands allows for the creation of next-generation gallium precursors with properties tailored for specific deposition techniques and material applications.
Advanced Applications in Novel Electronic and Optoelectronic Materials Beyond Traditional Semiconductors
While this compound is a well-established precursor for GaN, a cornerstone of the semiconductor industry, research is pushing its application into more novel material systems. lookchem.com
Epitaxial GaN on Silicon Carbide (SiC): A significant breakthrough is the use of tris(dimethylamino)gallane in a low-temperature (130–250 °C) atomic layer deposition (ALD) process with an ammonia (B1221849) plasma to grow high-quality, epitaxial GaN films directly on SiC substrates without the need for a traditional AlN buffer layer. rsc.orgrsc.org This development is crucial for integrating GaN into high-frequency electronic devices, where the high thermal conductivity of SiC is a major advantage. rsc.org The resulting films have a near-stoichiometric Ga/N ratio with low carbon and oxygen impurities. rsc.orgrsc.org
Gallium Oxide (Ga₂O₃) Films: this compound serves as a precursor for depositing gallium oxide thin films through reactions with donor-functionalized alcohols. researchgate.net These Ga₂O₃ films are wide-bandgap semiconductors and have shown promise as n-type materials for gas-sensing applications, specifically for detecting ethanol. researchgate.net
Gallium-Based Intermetallic Compounds (IMCs): There is growing interest in using gallium as a metallic solvent for the synthesis of intermetallic compounds. These materials have tunable crystal structures and electronic properties, which allows for the precise tailoring of active sites for specific catalytic applications, such as electrochemical ammonia synthesis. researchgate.net
Biosensors: The materials derived from this precursor are also finding use in biotechnology. Gallium nitride surfaces can be functionalized with amine groups, allowing for the covalent attachment of biomolecules. dtic.mil This opens the door for the development of robust and sensitive GaN-based biosensors for both optical and electrical transduction. dtic.mil
These advanced applications demonstrate a shift from using the precursor for standard thin films to creating highly specialized materials and devices that leverage the unique properties of gallium compounds.
Development of Catalytic Applications Utilizing this compound or its Derivatives
A promising future direction for this compound is its use as a starting material for the synthesis of catalytically active gallium complexes. While gallium halides are known Lewis acid catalysts for various organic reactions rsc.orgresearchgate.net, the focus here is on creating well-defined molecular catalysts from the dimer.
The most notable emerging application is in polymerization:
Ring-Opening Polymerization (ROP): Gallium complexes synthesized from this compound and aminobisphenolate ligands have proven to be exceptionally active initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone (CL) and L-lactide (LA). nih.gov These polymerizations are well-controlled, producing biodegradable polymers such as PCL and PLA with predictable molecular weights and narrow dispersities. nih.gov The high activity, even at room temperature, combined with the low toxicity of gallium, makes these systems highly attractive for the industrial-scale synthesis of polymers for biomedical applications. nih.gov The research highlights that the ligand structure directly influences the initiator's activity, demonstrating the importance of rational catalyst design starting from the gallane dimer. nih.gov
This area of research transforms this compound from a deposition precursor into a valuable building block for creating sophisticated catalysts for green chemistry and materials synthesis.
In-depth Mechanistic Studies of Film Deposition Processes at the Molecular Level
Understanding the fundamental chemical reactions that occur during film growth is essential for optimizing deposition processes and improving material quality. Recent studies have provided significant molecular-level insights into how tris(dimethylamino)gallane behaves in deposition environments.
Atomic Layer Deposition (ALD) of GaN: Detailed studies of the ALD of GaN using the monomeric form, Ga(NMe₂)₃, and an NH₃ plasma have elucidated the surface chemistry. rsc.orgrsc.org The process exhibits self-limiting behavior in a temperature window between 130°C and 250°C, with a growth rate of approximately 1.4 Å per cycle. rsc.orgrsc.org The use of the amide precursor, compared to traditional trimethylgallium (B75665) (TMG), leads to significantly lower carbon and oxygen impurities in the final film. rsc.org Mechanistic investigations using plasma diagnostics and surface analysis reveal the roles of different plasma radicals (e.g., NH, NH₂, H) in the film growth and purification process. mdpi.com
Chemical Solution Deposition (CSD): Studies using gallium dimethyl amide precursors for CSD of GaN films have shown that pyrolysis at 600°C can produce oriented GaN grains on a sapphire substrate. researchgate.net The mechanism involves the initial formation of a polycrystalline layer which is then consumed by the oriented grains through an evaporation-condensation mass transport process at higher temperatures. researchgate.net
Precursor Decomposition: Thermal analysis of related gallium amide precursors provides insight into their stability and decomposition pathways, which is crucial for CVD processes. acs.org For instance, studies on a hexacoordinated Ga(III) triazenide precursor, which also features Ga-N bonds, showed it underwent a clean, single-step volatilization and led to epitaxial GaN films with no detectable carbon impurities, highlighting the advantages of nitrogen-based ligands over alkyl groups. acs.org
These mechanistic studies are critical for moving beyond empirical process optimization to a knowledge-based design of precursors and deposition techniques for high-performance electronic and optoelectronic materials.
Design of New Synthetic Pathways for Gallium Amides with Controlled Nuclearity
The nuclearity of a precursor—whether it is a monomer, dimer, trimer, or larger cluster—can significantly impact its volatility and reactivity. Tris(dimethylamino)gallane itself is a dimer, but it serves as a versatile starting point for synthesizing new gallium amides with controlled nuclearity.
Reaction with Alcohols: A key synthetic strategy involves the reaction of [Ga(NMe₂)₃]₂ with alcohols. The steric bulk of the alcohol dictates the nuclearity of the resulting gallium alkoxide product. For example, less sterically hindered alcohols yield tetrameric structures, while bulkier alcohols result in the formation of dimers or even monomeric amine adducts. nih.gov This provides a clear pathway to control the structure of the resulting precursor.
Reaction with Lithium Amides: The reaction of gallane adducts with lithium amides can produce either dimeric or monomeric gallane complexes. The choice of substituents on the amide ligand is the controlling factor, with larger groups favoring the formation of monomers to relieve steric strain. nih.gov
Cyclopentadienyl (B1206354) Gallium Amides: Synthesis routes using cyclopentadienyl ligands have been developed to produce potential single-source precursors for GaN. These reactions can yield dimeric or trimeric gallium amide structures, such as [(η⁵-C₅Me₅)Ga(Cl)(μ₂-NH₂)]₃, demonstrating another level of structural control. researchgate.net
Formation of LiGa[N(CH₃)₄]: Reacting tris(dimethylamino)gallane with excess lithium dimethylamide leads to the formation of the salt LiGa[N(CH₃)₄], which can then be used as a synthon to react with other gallium halides, providing an alternative pathway to the parent aminogallane. researchgate.net
By carefully selecting reactants and controlling reaction conditions, chemists can design and synthesize new gallium amide precursors with a specific nuclearity tailored for optimal performance in deposition processes.
Potential for Functionalization and Derivatization for Specific Material Applications
The derivatization of this compound is a powerful strategy for creating functional materials. By replacing the dimethylamino groups with other functional ligands, the properties of the precursor can be precisely engineered for a target application.
Precursors for Functional Oxides: The reaction of the dimer with donor-functionalized alcohols (e.g., containing additional amine or ether groups) produces tailored precursors for gallium oxide thin films. researchgate.netnih.gov These films can be used in devices like gas sensors, where the material's surface chemistry and electronic properties are critical. researchgate.net
Catalyst Synthesis: As discussed, the dimer is derivatized with aminobisphenolate ligands to create highly active polymerization initiators. nih.gov This functionalization transforms a simple gallium source into a complex molecular machine for producing valuable biodegradable polymers.
Surface Functionalization of Resulting Materials: Beyond derivatizing the precursor itself, the materials grown from it can be functionalized. For example, GaN surfaces can be treated to create terminal amine groups. dtic.mil These amines act as anchor points for the covalent attachment of biomolecules, which is a key step in fabricating GaN-based biosensors. dtic.mil Photochemical methods can also be used to attach molecular and biomolecular layers to GaN surfaces, enabling the development of stable interfaces for sensing applications. researchgate.net
Nanoparticle Synthesis: While not directly starting from the dimer, related methods for synthesizing functionalized gallium nanoparticles highlight another avenue for derivatization. Gallium nanoparticles can be synthesized and then functionalized via ligand exchange to make them stable in aqueous environments for potential biomedical applications. nih.gov This points to the possibility of developing new routes from gallium amides to functionalized nanoparticles.
The potential to functionalize both the precursor and the final material opens up a vast design space for creating advanced materials with tailored properties for electronics, catalysis, and biotechnology.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for tris(dimethylamino)gallane dimer, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves gallium precursors (e.g., GaCl₃) reacting with dimethylamine derivatives under inert atmospheres. A common approach is ligand substitution using excess dimethylaminolithium or dimethylamine gas in anhydrous solvents (e.g., toluene or THF). Post-synthesis, purification via fractional distillation or recrystallization is critical to isolate the dimer .
- Key Variables : Temperature (optimized at –30°C to 0°C), stoichiometry (3:1 molar ratio of dimethylamine to GaCl₃), and solvent polarity. Yields range from 60–85% depending on quenching efficiency to remove byproducts like NH₄Cl (see Table 1) .
Table 1: Synthesis Optimization
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| GaCl₃ | Toluene | –30 | 72 | 98 |
| Ga(NMe₂)₃ | THF | 0 | 85 | 99 |
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Single-crystal X-ray diffraction confirms dimeric structure with Ga–N bonding and bridging dimethylamino groups. Complementary techniques:
- NMR : ¹H and ¹³C NMR to confirm ligand environment (δ 2.8–3.1 ppm for N(CH₃)₂).
- IR : Stretching frequencies at 950–980 cm⁻¹ (Ga–N) and 2800–2950 cm⁻¹ (C–H).
- Mass Spectrometry : ESI-MS peaks at m/z 450–460 [M–H]⁻ .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : The compound is air- and moisture-sensitive, requiring Schlenk-line techniques or glovebox use. Personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Storage: sealed under argon at –20°C. Spills should be neutralized with dry sand, followed by ethanol rinsing .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in Lewis acid-catalyzed reactions?
- Methodological Answer : The dimer’s Ga centers exhibit Lewis acidity modulated by electron-donating dimethylamino ligands. Density Functional Theory (DFT) studies reveal a HOMO-LUMO gap of ~4.2 eV, favoring interactions with electron-rich substrates (e.g., epoxides). Experimental validation via kinetic assays (e.g., ring-opening polymerization of ε-caprolactone) shows 2× higher activity than monomeric analogs .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 2.8 vs. 3.0 ppm) often stem from solvent polarity or trace moisture. Systematic approaches:
Control Experiments : Repeat under strict anhydrous conditions.
Cross-Validation : Compare with XRD bond lengths (Ga–N: 1.95 Å).
Collaborative Analysis : Use peer review frameworks (e.g., FINER criteria) to assess data validity .
Table 2: Contradictory Spectroscopic Data
| Source | ¹H NMR (ppm) | IR Ga–N (cm⁻¹) | Notes |
|---|---|---|---|
| Study A | 2.8 | 955 | Anhydrous THF |
| Study B | 3.0 | 970 | Trace H₂O in solvent |
Q. How can computational chemistry predict the stability of this compound under varying thermal conditions?
- Methodological Answer : Molecular dynamics simulations (e.g., NVT ensembles) model thermal decomposition pathways. Key findings:
- Stability Threshold : Decomposition onset at 150°C via ligand dissociation.
- Activation Energy : ~75 kJ/mol for dimer → monomer transition.
- Validation : Thermogravimetric analysis (TGA) showing 5% mass loss at 150°C aligns with simulations .
Guidance for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
